molecular formula C10H17F3O2 B1419491 4,4,4-Trifluorobutyl hexanoate CAS No. 885276-36-8

4,4,4-Trifluorobutyl hexanoate

Cat. No.: B1419491
CAS No.: 885276-36-8
M. Wt: 226.24 g/mol
InChI Key: BMMXYUIMFXZJIE-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyl hexanoate is an organic compound with the molecular formula C10H17F3O2. It is a fluorinated ester, which means it contains a fluorine atom attached to an alkyl group and an ester functional group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,4-Trifluorobutyl hexanoate can be synthesized through the esterification of hexanoic acid with 4,4,4-trifluorobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyl hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluorobutyl hexanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutyl hexanoate depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity and small size can enhance the stability and lipophilicity of the compound, making it more effective in various applications. The molecular targets and pathways involved will vary depending on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluorobutyl hexanoate is unique due to its specific combination of a hexanoate ester and a trifluorobutyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4,4,4-trifluorobutyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3O2/c1-2-3-4-6-9(14)15-8-5-7-10(11,12)13/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMXYUIMFXZJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663087
Record name 4,4,4-Trifluorobutyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-36-8
Record name 4,4,4-Trifluorobutyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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